molecular formula C12H15N3O B2759482 1-(4-Pyridin-2-ylpiperazin-1-yl)prop-2-en-1-one CAS No. 1156756-05-6

1-(4-Pyridin-2-ylpiperazin-1-yl)prop-2-en-1-one

Cat. No. B2759482
CAS RN: 1156756-05-6
M. Wt: 217.272
InChI Key: OJBRXTAFLGKTOH-UHFFFAOYSA-N
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Description

“1-(4-Pyridin-2-ylpiperazin-1-yl)prop-2-en-1-one” is a chemical compound. It is a heterocyclic compound, which means it contains atoms of at least two different elements as part of its ring structure . This compound is part of a class of organic compounds known as benzoyl derivatives . These are organic compounds containing an acyl moiety of benzoic acid with the formula (C6H5CO-) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its empirical formula, molecular weight, and other characteristics. For “1-(pyridin-2-yl)propan-1-one”, the empirical formula is C8H9NO and the molecular weight is 135.16 . It is a solid at room temperature .

Safety and Hazards

The safety and hazards of a compound can be represented by its hazard statements and precautionary statements. For “1-(pyridin-2-yl)propan-1-one”, the hazard statements are H302 - H319, which mean it is harmful if swallowed and causes serious eye irritation . The precautionary statements are P305 + P351 + P338, which mean if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

properties

IUPAC Name

1-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-12(16)15-9-7-14(8-10-15)11-5-3-4-6-13-11/h2-6H,1,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBRXTAFLGKTOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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